2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride

Descripción general

Descripción

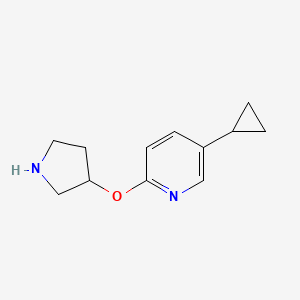

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS Number: 2095409-57-5 . It has a molecular weight of 201.64 .

Molecular Structure Analysis

The InChI code for 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

As mentioned earlier, 2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride is a solid compound with a molecular weight of 201.64 .Aplicaciones Científicas De Investigación

Synthesis and Properties

New Synthetic Pathways

Researchers have developed new synthetic pathways for 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This work is crucial as difluoropiperidines are significant in organic and medicinal chemistry but are challenging to synthesize (Verniest et al., 2008).

Construction of Fused Polycyclic Ring Systems

Researchers have innovated a tandem Prins-type cyclization method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This method is a single-step process for constructing polycyclic architectures, crucial in natural product structures (Someswarao et al., 2018).

Improved and Scalable Process Development

An improved process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol has been developed. This process focuses on enhancing yield and mass efficiency, reducing effluent load, and is vital as this compound is a key intermediate in synthesizing pioglitazone hydrochloride (Mohanty et al., 2014).

Protic Hydroxylic Ionic Liquids Synthesis

The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, a compound with two types of nitrogenous centers and variable basicity, has been reported. The synthesis of these hydroxylic ionic liquids holds significance in various scientific domains, given their unique properties (Shevchenko et al., 2017).

Structure-Activity Relationship of Pyrazole Analogues

A study on (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as new analogues of SKF-96365 reported their potential effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE). Understanding this relationship is crucial for drug design and mechanism elucidation (Dago et al., 2018).

Crystal and Molecular Structure Determination

The determination of molecular and crystal structure of compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol is essential for understanding their chemical behavior and potential applications in various scientific fields (Percino et al., 2006).

Reformatsky Reactions in Aqueous Media

The Reformatsky reactions of 2,2-difluoro 2-halo-1-furan-2-yl ethanones with various aldehydes have been studied. This reaction pathway is significant for synthesizing α,α-difluoro-β-hydroxy ketones, useful intermediates in organic synthesis (Chung et al., 2001).

Practical Enzymatic Process Development

An improved enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, has been reported. The process emphasizes high yield, purity, and environmental sustainability, important factors in industrial applications (Guo et al., 2017).

Gamma-Secretase Modulation

Research on difluoropiperidine acetic acids as modulators of gamma-secretase, with a focus on compounds like 1f and 2c, has been reported. Understanding these modulators is crucial for therapeutic approaches targeting diseases like Alzheimer's (Stanton et al., 2010).

Propiedades

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO.ClH/c8-7(9)2-1-3-10(6-7)4-5-11;/h11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTODSDTZUORSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-Difluoropiperidin-1-yl)ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B1435872.png)

![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)

![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1435883.png)

![1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1435885.png)